molecular formula C9H15NS B15096528 N-Methyl-4-(thiophen-2-yl)butan-2-amine

N-Methyl-4-(thiophen-2-yl)butan-2-amine

Cat. No.: B15096528
M. Wt: 169.29 g/mol
InChI Key: AYTMHPNETXRMKE-UHFFFAOYSA-N
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Description

N-Methyl-4-(thiophen-2-yl)butan-2-amine is an organic compound with the molecular formula C9H15NS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is structurally related to methamphetamine, with a thiophene ring replacing the benzene ring found in methamphetamine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(thiophen-2-yl)butan-2-amine typically involves a multi-step process:

    Formation of the Grignard Reagent: Thiophene is reacted with magnesium in the presence of anhydrous ether to form thiophen-2-ylmagnesium bromide.

    Reaction with Propylene Oxide: The Grignard reagent is then reacted with propylene oxide to yield 1-(thiophen-2-yl)-2-hydroxypropane.

    Bromination: The hydroxy compound is treated with phosphorus tribromide to form 1-(thiophen-2-yl)-2-bromopropane.

    Amination: Finally, the bromopropane is reacted with methylamine to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(thiophen-2-yl)butan-2-amine undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Methyl-4-(thiophen-2-yl)butan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-4-(thiophen-2-yl)butan-2-amine involves its interaction with neurotransmitter systems in the brain. It functions as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and stimulation of the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-4-(thiophen-2-yl)butan-2-amine is unique due to its specific substitution pattern on the thiophene ring and its distinct pharmacological profile. Its ability to selectively inhibit norepinephrine and dopamine reuptake sets it apart from other similar compounds .

Properties

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

N-methyl-4-thiophen-2-ylbutan-2-amine

InChI

InChI=1S/C9H15NS/c1-8(10-2)5-6-9-4-3-7-11-9/h3-4,7-8,10H,5-6H2,1-2H3

InChI Key

AYTMHPNETXRMKE-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CS1)NC

Origin of Product

United States

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